

CK2-IN-8 structure-activity relationship

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Compound of Interest		
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An In-depth Technical Guide on the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors: Focus on the Benzo[c][1][2]naphthyridine Core of CX-4945

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[3] The CK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (α and/or α ') and two regulatory β subunits.[4][5] Dysregulation of CK2 activity is frequently associated with various diseases, most notably cancer, making it an attractive therapeutic target. Most CK2 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the CK2 α subunit to prevent the phosphorylation of CK2 substrates. This guide provides a detailed examination of the structure-activity relationship (SAR) of a prominent class of CK2 inhibitors built around the benzo[c]naphthyridine scaffold, exemplified by the clinical candidate CX-4945 (Silmitasertib).

Core Scaffold and Key Interactions

The benzo[c]naphthyridine core is a key structural feature of CX-4945 and its analogs, providing a rigid framework that orients substituents for optimal interaction with the CK2 active site. The optimization of this scaffold has been guided by molecular modeling and X-ray crystallography, revealing critical interactions that contribute to the high potency and selectivity of these inhibitors.

Key binding interactions for the benzo[c]naphthyridine scaffold include:



- Hinge Region Interaction: A nitrogen atom in the naphthyridine core forms a crucial hydrogen bond with the backbone amide of Val116 in the hinge region of the kinase.
- Hydrophobic Interactions: The tricyclic core fits into a hydrophobic pocket within the ATPbinding site.
- Ionic Bridge: A carboxylate group, a common feature in this class of inhibitors, forms an ionic bridge with the side chain of Lys68.

Structure-Activity Relationship (SAR) of Benzo[c]naphthyridine Analogs

The following tables summarize the quantitative SAR data for a series of benzo[c]naphthyridine derivatives, highlighting the impact of various substituents on their inhibitory potency against CK2.

Table 1: SAR of Modifications at the 8-position of the

Benzo[c]naphthyridine Core

Compound	R Group (at position 8)	CK2 IC50 (nM)	Reference
CX-4945	-COOH	1	
Analog 1c	-CONHCH2CH2OH	0.66	_
Analog 1d	-CONH(CH2)3OH	0.88	
Analog 1l	-CONH(CH2)2- morpholine	0.46	
Analog 1g	-H	>10	
Analog 1j	-CONH-cyclopropyl	>10	
Analog 1k	-CONH-phenyl	>10	-

Data presented in this table is a compilation from multiple sources for illustrative SAR purposes. Direct comparison of absolute values should be made with caution.



The data clearly indicates that a carboxylic acid or a bioisosteric equivalent at the 8-position is critical for potent CK2 inhibition. Simple amide substitutions with small, polar groups are well-tolerated and can even enhance potency, as seen with the hydroxyethyl and morpholinoethyl amides. However, replacing the carboxyl group with hydrogen or larger, more lipophilic amides leads to a significant loss of activity.

Experimental Protocols ADP-Glo™ Kinase Assay for CK2 Inhibition

This luminescent assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

- Recombinant human CK2α
- CK2 substrate peptide (e.g., RRRADDSDDDDD)
- ATP
- Test compounds (inhibitors)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

Procedure:

- Kinase Reaction:
 - Prepare a reaction mixture containing the assay buffer, CK2 substrate, and the test compound at various concentrations.
 - Initiate the reaction by adding recombinant CK2α and ATP.
 - Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).



ATP Depletion:

- Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.
- Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
 - Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer.
 - The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (kinase), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H) of the interaction.

Materials:

- Purified recombinant CK2α
- Test compound (inhibitor)
- ITC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP), with matched DMSO concentration in both protein and ligand solutions.



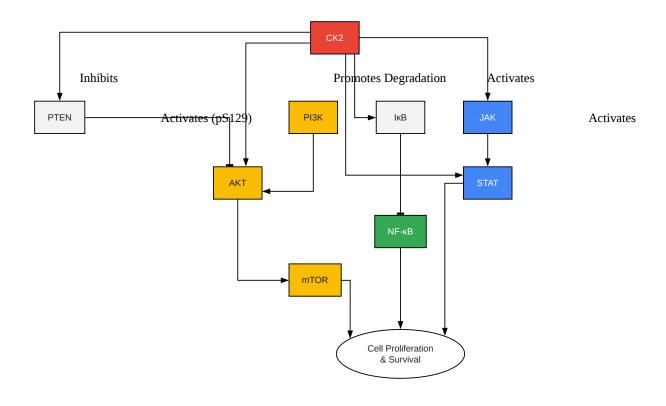
Procedure:

- Sample Preparation:
 - Dialyze the purified CK2α against the ITC buffer to ensure buffer matching.
 - Dissolve the test compound in the final dialysis buffer.
 - Degas both the protein and ligand solutions.
- ITC Experiment:
 - \circ Load the CK2 α solution into the sample cell of the calorimeter.
 - Load the test compound solution into the injection syringe.
 - Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
- Data Analysis:
 - Integrate the heat pulses from each injection to generate a binding isotherm.
 - \circ Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, Δ H).

Signaling Pathways and Experimental Workflows CK2 Signaling Pathways

CK2 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of CK2 can modulate these pathways, leading to anti-proliferative and pro-apoptotic effects.





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Caption: Key signaling pathways modulated by CK2.

Experimental Workflow for CK2 Inhibitor Evaluation

The evaluation of novel CK2 inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies.



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Caption: General workflow for the evaluation of CK2 inhibitors.

Conclusion

The benzo[c]naphthyridine scaffold has proven to be a highly effective core for the design of potent and selective CK2 inhibitors. The structure-activity relationships established for this class of compounds, with CX-4945 as a key example, underscore the importance of specific interactions with the hinge region and the Lys68 residue for high-affinity binding. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a robust framework for the continued development and evaluation of novel CK2 inhibitors for therapeutic applications.

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